
3,6,9,12-Tetraoxadohexacontan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. This compound is characterized by its four ether linkages and a terminal hydroxyl group, making it a versatile molecule in various chemical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,9,12-Tetraoxadohexacontan-1-ol typically involves the reaction of butanol with ethylene oxide in the presence of a catalyst. The reaction proceeds through a series of ethoxylation steps, where ethylene oxide is added to butanol, forming the desired tetraethylene glycol monobutyl ether .
Industrial Production Methods
Industrial production of this compound follows a similar ethoxylation process but on a larger scale. The reaction is carried out in a continuous reactor system, where butanol and ethylene oxide are fed into the reactor, and the product is continuously removed. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
3,6,9,12-Tetraoxadohexacontan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form corresponding ethers.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Ethers.
Substitution: Halides and amines.
Aplicaciones Científicas De Investigación
3,6,9,12-Tetraoxadohexacontan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in various organic synthesis reactions.
Biology: Employed in the preparation of biocompatible materials and as a surfactant in biological assays.
Medicine: Utilized in drug formulation and delivery systems due to its solubilizing properties.
Industry: Applied in the production of detergents, lubricants, and plasticizers.
Mecanismo De Acción
The mechanism of action of 3,6,9,12-Tetraoxadohexacontan-1-ol involves its ability to interact with various molecular targets through its ether linkages and hydroxyl group. These interactions can affect the solubility, stability, and reactivity of other compounds in a reaction mixture. The compound can also form hydrogen bonds with other molecules, influencing their behavior in different environments .
Comparación Con Compuestos Similares
Similar Compounds
- Tetraethylene glycol monomethyl ether
- Tetraethylene glycol monoethyl ether
- Tetraethylene glycol monododecyl ether
Uniqueness
3,6,9,12-Tetraoxadohexacontan-1-ol is unique due to its specific combination of four ether linkages and a terminal hydroxyl group, which imparts distinct solubility and reactivity properties. This makes it particularly useful in applications requiring a balance between hydrophilicity and hydrophobicity .
Propiedades
Número CAS |
139994-59-5 |
|---|---|
Fórmula molecular |
C58H118O5 |
Peso molecular |
895.6 g/mol |
Nombre IUPAC |
2-[2-[2-(2-pentacontoxyethoxy)ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C58H118O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33-34-35-36-37-38-39-40-41-42-43-44-45-46-47-48-49-51-60-53-55-62-57-58-63-56-54-61-52-50-59/h59H,2-58H2,1H3 |
Clave InChI |
ABJNVWGJNOKXBS-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCOCCOCCOCCOCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


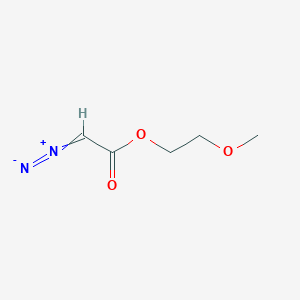
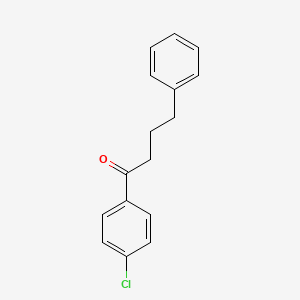
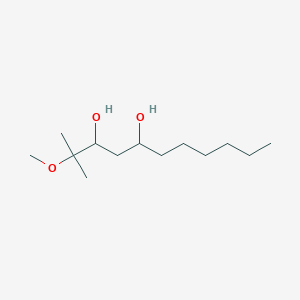

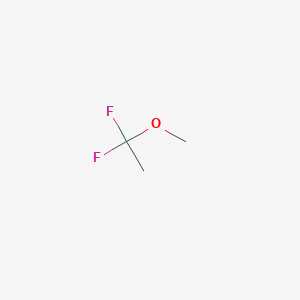
![4-[3-(4-Chlorobenzyloxy)propyl]-1H-imidazole](/img/structure/B14283805.png)



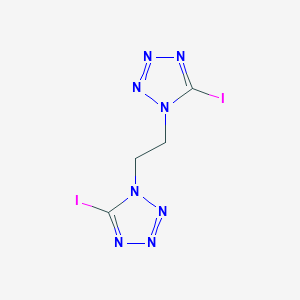
![7-Methoxy-9-oxo-9h-indeno[1,2-b]pyrazine-2,3-dicarbonitrile](/img/structure/B14283826.png)
![2,2'-[Ethane-1,2-diylbis({2-[(hydroxymethyl)amino]-2-oxoethyl}azanediyl)]diacetic acid](/img/structure/B14283837.png)
![4,4'-([2,2'-Bithiophene]-5,5'-diyl)bis(2,6-di-tert-butylphenol)](/img/structure/B14283855.png)
![4-Acetamido-N-[2-(hydroxymethyl)-6-methylphenyl]benzamide](/img/structure/B14283862.png)
